Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate
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Overview
Description
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with target molecules, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different substitution pattern on the benzene ring
Uniqueness
This compound is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and strong electron-withdrawing effects. These properties make it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
2285-27-0 |
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Molecular Formula |
C10H10F3NO4S |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
ethyl N-[3-(trifluoromethyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
CPBCJCICRUVGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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